

# Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**. Due to the limited availability of published spectroscopic data for this specific molecule, this guide leverages data from its close structural isomer, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, and established principles of spectroscopic analysis to present a predictive profile. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate
- Molecular Formula: C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 200.28 g/mol
- CAS Number: 173340-26-6

## Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~4.8 - 5.2	br s	1H	-NH- (Carbamate)	Broad signal, chemical shift can be concentration-dependent.
~3.1 - 3.3	m	2H	-CH <sub>2</sub> -NH-Boc	Expected to be a multiplet due to coupling with the adjacent chiral center and the NH proton.
~2.8 - 3.0	m	2H	Pyrrolidine Ring CH <sub>2</sub> (α to NH)	Diastereotopic protons, may appear as complex multiplets.
~2.3 - 2.5	m	1H	Pyrrolidine Ring CH (γ)	Chiral center, complex multiplet.
~1.8 - 2.0	m	1H	Pyrrolidine Ring CH <sub>2</sub> (β)	One of the diastereotopic protons.
~1.5 - 1.7	m	1H	Pyrrolidine Ring CH <sub>2</sub> (β)	The other diastereotopic proton.
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Characteristic sharp singlet for the tert-butyl group.
~1.2 - 1.5	br s	1H	-NH- (Pyrrolidine)	Broad signal, may exchange

with D<sub>2</sub>O.

Position can  
vary.

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment	Notes
~156.0	-C=O (Carbamate)	Typical chemical shift for a carbamate carbonyl carbon.
~79.2	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Quaternary carbon of the tert-butyl group.
~46.0 - 48.0	Pyrrolidine Ring CH <sub>2</sub> (α to NH)	Two distinct signals may be observed due to the chiral center.
~45.0 - 47.0	-CH <sub>2</sub> -NH-Boc	Methylene group attached to the carbamate nitrogen.
~38.0 - 40.0	Pyrrolidine Ring CH (γ)	Chiral carbon of the pyrrolidine ring.
~30.0 - 32.0	Pyrrolidine Ring CH <sub>2</sub> (β)	Methylene carbon of the pyrrolidine ring.
28.4	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Methyl carbons of the tert-butyl group.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350 - 3450	Medium	N-H Stretch (Amine & Amide)
~2850 - 2980	Strong	C-H Stretch (Aliphatic)
~1680 - 1710	Strong	C=O Stretch (Carbamate)
~1510 - 1540	Medium	N-H Bend (Amide II)
~1250 & ~1160	Strong	C-O Stretch (Carbamate)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (calculated)	m/z (expected)	Notes
[M+H] <sup>+</sup>	201.1603	201.16	Protonated molecule, expected to be the base peak in ESI+.
[M+Na] <sup>+</sup>	223.1422	223.14	Sodium adduct, commonly observed in ESI+.
[M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M-56] <sup>+</sup>	145.1028	145.10	Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines.
[M-Boc+H] <sup>+</sup> or [M-100] <sup>+</sup>	101.0973	101.10	Loss of the entire Boc group.

## Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.6 mL) and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

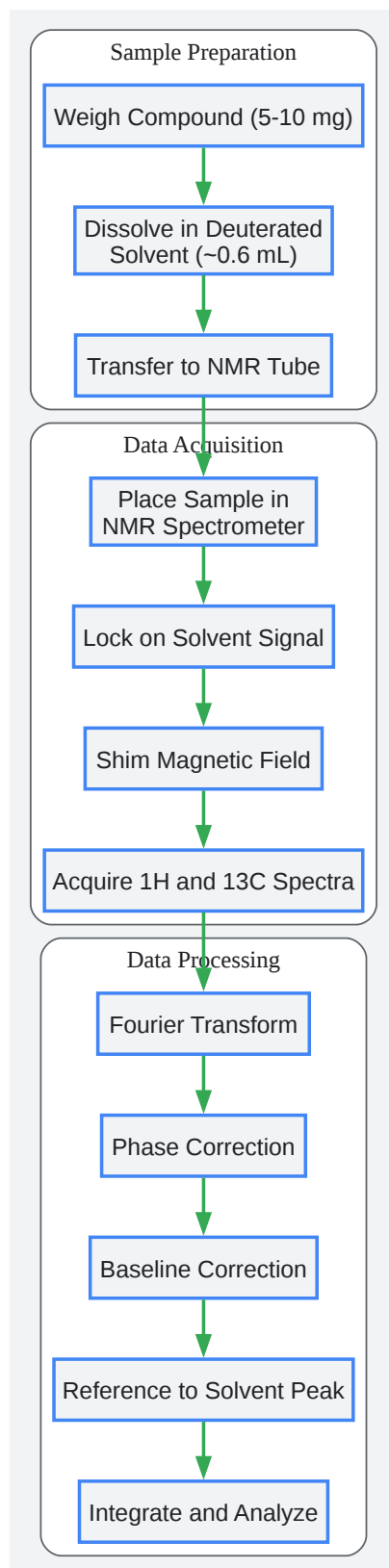
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film is cast between two NaCl or KBr plates. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

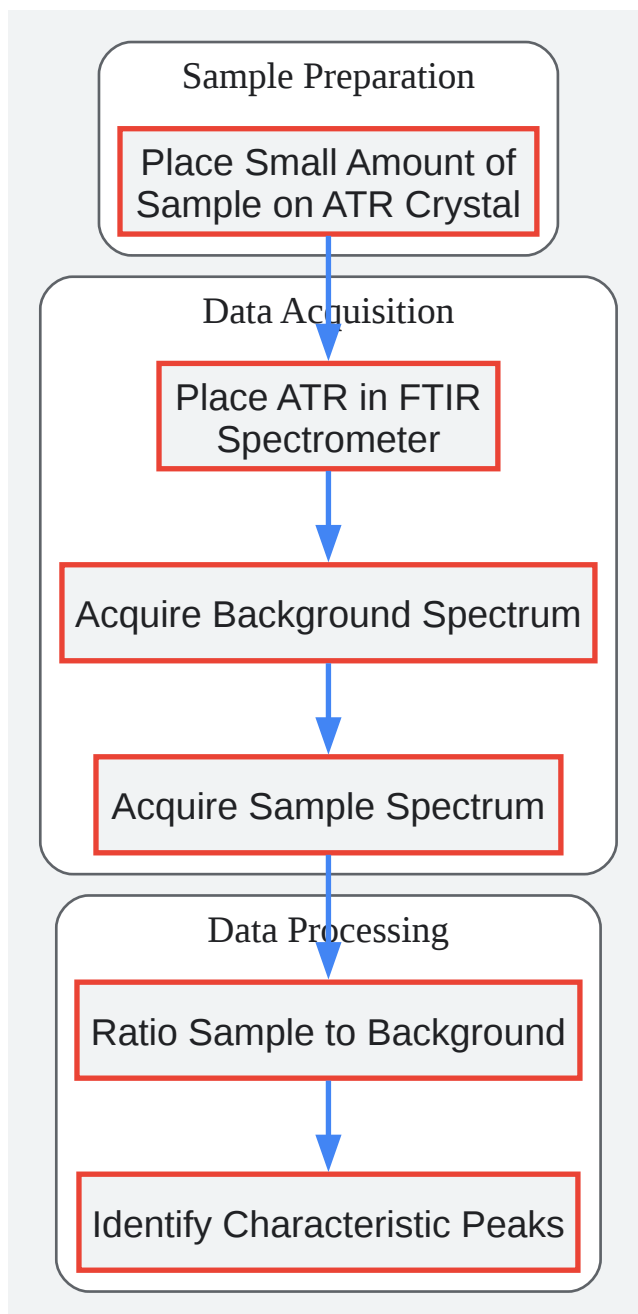
## Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of the spectroscopic data.

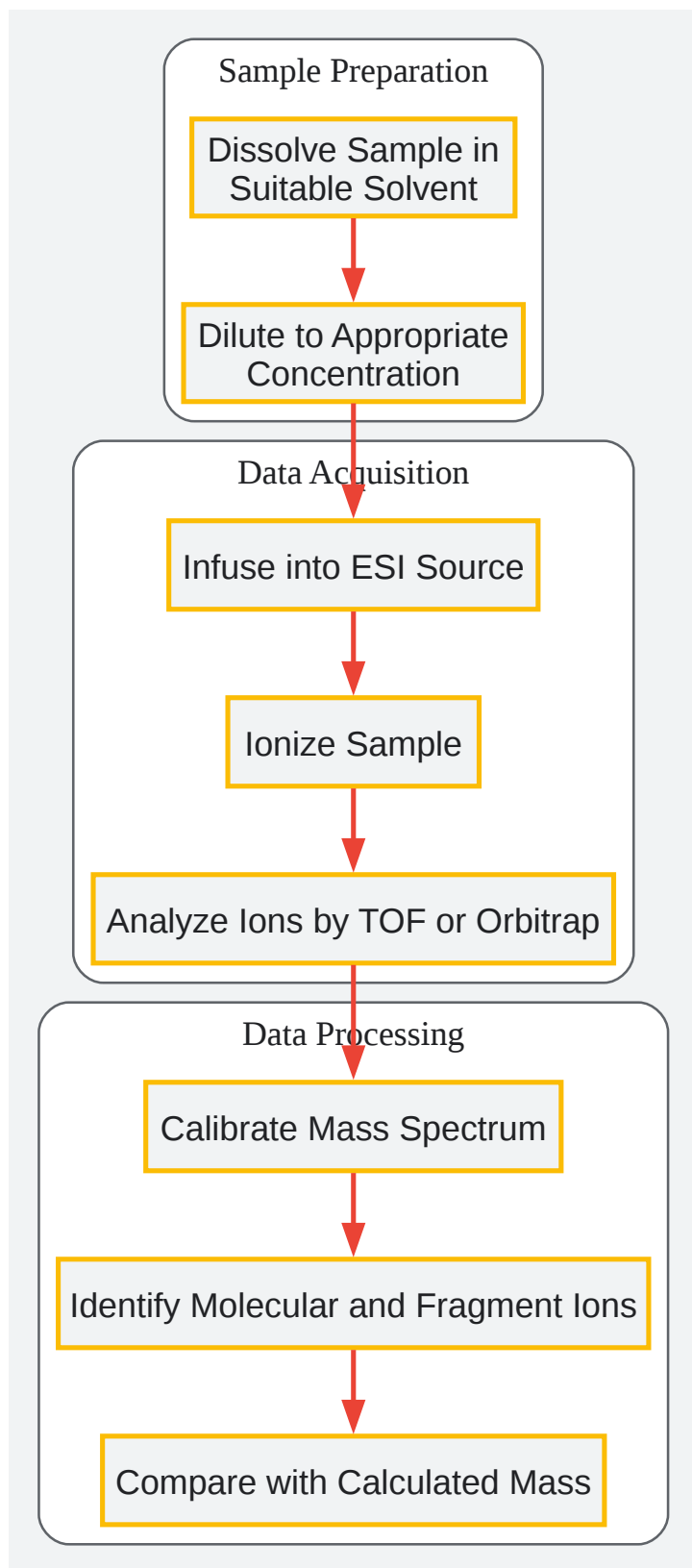


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Caption: General workflow for NMR data acquisition and processing.







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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270915#spectroscopic-data-nmr-ir-ms-for-r-tert-butyl-pyrrolidin-3-ylmethyl-carbamate>]

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